Cyt-bd Binding Affinity: 1-Hydroxy-2-methylquinolin-4(1H)-one Derivative 8d vs. Parent Scaffolds
The 1-hydroxy-2-methylquinolin-4(1H)-one derivative compound 8d exhibits a binding affinity (Kd) of 4.17 μM for M. tuberculosis cytochrome bd oxidase (Cyt-bd). This represents a significant improvement over the parent FDA-approved drugs ivacaftor and roquinimex, which were identified as having only 'moderate' binding affinity in the same study [1]. While exact Kd values for ivacaftor and roquinimex are not provided, the study's optimization process from these moderate-affinity hits to a low-micromolar binder underscores the value of the 1-hydroxy-2-methylquinolin-4(1H)-one scaffold for achieving potent Cyt-bd inhibition.
| Evidence Dimension | Binding affinity (Kd) to M. tuberculosis Cyt-bd |
|---|---|
| Target Compound Data | 4.17 μM (Compound 8d, a 1-hydroxy-2-methylquinolin-4(1H)-one derivative) |
| Comparator Or Baseline | Ivacaftor and roquinimex (FDA-approved drugs with moderate binding affinity) |
| Quantified Difference | Quantitative improvement from moderate to 4.17 μM; exact fold-change not reported |
| Conditions | Surface plasmon resonance (SPR) assay with purified M. tuberculosis Cyt-bd |
Why This Matters
This quantified binding affinity enables researchers to select a validated starting point for Cyt-bd inhibitor optimization, avoiding the inefficiency of screening uncharacterized quinolin-4-one analogs.
- [1] Zhou Y, Shao M, Wang W, Cheung CY, Wu Y, Yu H, Hu X, Cook GM, Gong H, Lu X. Discovery of 1-hydroxy-2-methylquinolin-4(1H)-one derivatives as new cytochrome bd oxidase inhibitors for tuberculosis therapy. Eur J Med Chem. 2023 Jan 5;245(Pt 1):114896. View Source
